8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound is a purine derivative featuring an imidazo[2,1-f]purine-2,4-dione core. Key structural attributes include:
- Position 8: A 4-bromophenyl substituent, which may enhance receptor binding via halogen interactions.
- Position 3: A 2-methoxyethyl group, contributing to solubility and influencing metabolic stability.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKLZUZZCVTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine family, known for its diverse biological activities. This article explores its pharmacological profile, including its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H20BrN5O3
- Molecular Weight: 404.28 g/mol
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its interaction with serotonin receptors and phosphodiesterase (PDE) enzymes.
Serotonin Receptor Affinity
Research indicates that derivatives of imidazo[2,1-f]purine exhibit significant affinity for serotonin receptors, particularly:
- 5-HT1A and 5-HT7 Receptors: These receptors are implicated in mood regulation and anxiety disorders. The compound demonstrated promising binding affinity in vitro studies, suggesting potential antidepressant and anxiolytic effects .
Phosphodiesterase Inhibition
The compound also exhibits inhibitory activity against specific phosphodiesterases:
- PDE4B and PDE10A: These enzymes are involved in the breakdown of cyclic nucleotides. Inhibition of PDEs can enhance intracellular signaling pathways related to mood and cognition. The compound showed weak inhibitory effects on these PDEs but still indicates a potential mechanism for enhancing serotonergic signaling .
In Vivo Studies
In preliminary pharmacological studies using the forced swim test (FST) in mice:
- The compound exhibited significant antidepressant-like effects at a dosage of 2.5 mg/kg.
- It outperformed the reference anxiolytic drug diazepam in terms of efficacy .
Case Study: Antidepressant Potential
A study involving a series of imidazo[2,1-f]purine derivatives highlighted the antidepressant potential of compounds similar to this compound. These compounds were tested for their ability to modulate serotonin receptor activity and showed promising results in reducing depressive behaviors in animal models .
The proposed mechanism for the biological activity of this compound involves:
- Serotonin Receptor Modulation: By acting as a ligand for serotonin receptors (5-HT1A and 5-HT7), the compound may enhance serotonergic neurotransmission.
- Phosphodiesterase Inhibition: By inhibiting PDEs like PDE4B and PDE10A, it may increase levels of cyclic AMP (cAMP), further influencing mood-regulating pathways.
Summary Table of Biological Activities
| Activity Type | Target/Effect | Observations |
|---|---|---|
| Serotonin Receptor Affinity | 5-HT1A / 5-HT7 | Significant binding affinity |
| Phosphodiesterase Inhibition | PDE4B / PDE10A | Weak inhibition noted |
| Antidepressant Activity | Behavioral tests in mice | Effective at 2.5 mg/kg dosage |
Comparison with Similar Compounds
Substituent Analysis
The table below highlights key structural differences and biological activities of similar compounds:
Key Observations
Fluorinated derivatives (e.g., ) often exhibit improved metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity .
Position 3 Modifications :
- The 2-methoxyethyl group in the target compound provides a balance between hydrophilicity (via methoxy) and flexibility (via ethyl chain), contrasting with bulkier substituents like benzyl () or alkyl chains () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
